4-Chloro-7-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chloro group, an ethyl group, and a tetrahydrobenzo fused ring system, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate thiophene derivatives with suitable reagents. One common method involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate to form the thienopyrimidine ring . Another approach includes the use of isocyanates for the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted thienopyrimidine derivatives.
Scientific Research Applications
4-Chloro-7-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and autoimmune disorders.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-7-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of microtubule polymerization, thereby disrupting cell division and exhibiting anticancer activity . The compound may also interact with transcription factors or signaling pathways involved in immune responses, making it a potential candidate for treating autoimmune diseases .
Comparison with Similar Compounds
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: Shares the core structure but lacks the chloro and ethyl substituents.
Thieno[3,2-d]pyrimidine: A related compound with a different fusion pattern of the thiophene and pyrimidine rings.
Uniqueness: 4-Chloro-7-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is unique due to the presence of the chloro and ethyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C12H13ClN2S |
---|---|
Molecular Weight |
252.76 g/mol |
IUPAC Name |
4-chloro-7-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H13ClN2S/c1-2-7-3-4-8-9(5-7)16-12-10(8)11(13)14-6-15-12/h6-7H,2-5H2,1H3 |
InChI Key |
YDDAEOUSSYPWIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC3=C2C(=NC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.